6-chloro-2-(dichloromethyl)-1H-Benzimidazole
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Overview
Description
6-chloro-2-(dichloromethyl)-1H-Benzimidazole is a chemical compound with the molecular formula C8H5Cl3N2 and a molecular weight of 235.5 g/mol. This compound is part of the benzimidazole family, which is known for its diverse biological activities and applications in various fields such as medicine, agriculture, and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-2-(dichloromethyl)-1H-Benzimidazole typically involves the reaction of o-phenylenediamine with chloroform in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the benzimidazole ring .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the final product. Common industrial methods include continuous flow synthesis and batch processing .
Chemical Reactions Analysis
Types of Reactions
6-chloro-2-(dichloromethyl)-1H-Benzimidazole undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding benzimidazole derivatives.
Reduction: Reduction reactions can convert the dichloromethyl group to a methyl group.
Substitution: The chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines, thiols, and alkoxides are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted benzimidazole derivatives, which can have different biological and chemical properties .
Scientific Research Applications
6-chloro-2-(dichloromethyl)-1H-Benzimidazole has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential antimicrobial and antiproliferative activities.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 6-chloro-2-(dichloromethyl)-1H-Benzimidazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the growth of microorganisms by interfering with their metabolic processes .
Comparison with Similar Compounds
Similar Compounds
- 6-chloro-2-(4-fluorobenzyl)-1H-benzimidazole
- 6-chloro-2-phenethyl-1H-benzimidazole
- 5,6-dichloro-2-(4-chlorophenoxy)methyl-1H-benzimidazole
Comparison
Compared to similar compounds, 6-chloro-2-(dichloromethyl)-1H-Benzimidazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. For instance, the presence of the dichloromethyl group can enhance its antimicrobial activity compared to other benzimidazole derivatives .
Properties
Molecular Formula |
C8H5Cl3N2 |
---|---|
Molecular Weight |
235.5 g/mol |
IUPAC Name |
6-chloro-2-(dichloromethyl)-1H-benzimidazole |
InChI |
InChI=1S/C8H5Cl3N2/c9-4-1-2-5-6(3-4)13-8(12-5)7(10)11/h1-3,7H,(H,12,13) |
InChI Key |
GHPDKKDUPQDJMU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1Cl)NC(=N2)C(Cl)Cl |
Origin of Product |
United States |
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